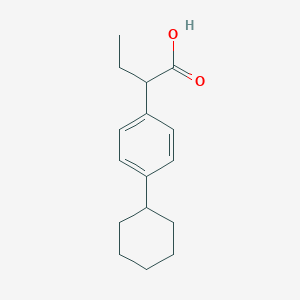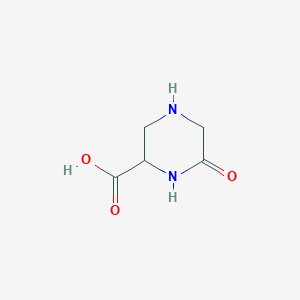
Ácido 5-(2-metoxifenil)nicotínico
Descripción general
Descripción
5-(2-Methoxyphenyl)nicotinic acid, also known as MPNA or 2-(5-methoxy-2-pyridyl) benzoic acid, is a chemical compound that belongs to the family of nicotinic acid derivatives. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid involves the condensation of o-phenylenediamine and 5-methoxysalicylaldehyde . The product of the reaction was allowed to crystallize from the filtrate left at room temperature of 25°C over two days .
Molecular Structure Analysis
The molecular formula of 5-(2-Methoxyphenyl)nicotinic acid is C13H11NO3 . Its average mass is 229.231 Da and its monoisotopic mass is 229.073898 Da .
Chemical Reactions Analysis
The synthesized complex of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid was screened against some microbes to establish its potential antimicrobial activity . The Schiff base exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate .
Aplicaciones Científicas De Investigación
1. Tratamiento de los niveles altos de grasa en sangre El ácido nicotínico, un derivado del cual es “Ácido 5-(2-metoxifenil)nicotínico”, se ha utilizado durante muchos años como coadyuvante para reducir los altos niveles de grasas en la sangre . Tiene una mayor capacidad para aumentar la concentración de lipoproteínas de alta densidad y reducir el riesgo de ataques cardíacos, enfermedades ateroscleróticas y enfermedades de presión arterial alta asociadas con enfermedades renales .
2. Tratamiento de la neumonía y las enfermedades renales Los derivados del ácido nicotínico han mostrado alta eficacia en el tratamiento de muchas enfermedades como la neumonía y las enfermedades renales . Esto sugiere que el “this compound” podría usarse potencialmente en estas áreas.
Posible tratamiento para la enfermedad de Alzheimer
Algunos derivados del ácido nicotínico han demostrado ser efectivos contra la enfermedad de Alzheimer . Dada la similitud estructural, el “this compound” también podría tener aplicaciones potenciales en este campo.
Aplicaciones antiinflamatorias y analgésicas
Los arilos 2-sustituidos derivados del ácido nicotínico, similares al “this compound”, han mostrado eficacia antiinflamatoria y analgésica . Esto sugiere que el “this compound” podría usarse potencialmente como un agente antiinflamatorio y analgésico.
Actividad antimicrobiana
Un compuesto similar al “this compound”, a saber, el ácido 2-{[(2-hidroxi-5-metoxifenil) metiliden]amino} nicotínico, se sintetizó y mostró acción antimicrobiana contra todos los microbios probados excepto el aislado de Candidas albicans . Esto sugiere que el “this compound” también podría tener propiedades antimicrobianas.
6. Posible uso en el tratamiento de la dislipidemia y la prevención de enfermedades cardiovasculares Los fármacos novedosos expresables a través del receptor de niacina o receptores unidos, además de los co-medicamentos novedosos que inhiben los efectos secundarios no deseados de la niacina, podrían insertarse potencialmente como opciones terapéuticas novedosas en la cura de la dislipidemia y la prohibición de las enfermedades cardiovasculares . Dado que el “this compound” es un derivado del ácido nicotínico, podría usarse potencialmente en este contexto.
Mecanismo De Acción
Target of Action
5-(2-Methoxyphenyl)nicotinic acid, also known as MPNA, is a derivative of nicotinic acid. It has been found to exhibit antimicrobial action against several bacterial receptors . The primary targets of this compound are likely to be bacterial proteins or enzymes that are essential for the survival and growth of these microbes .
Mode of Action
This interaction could result in the disruption of bacterial cell functions, leading to their death
Biochemical Pathways
This interference could disrupt the normal functioning of the bacteria, leading to their death
Result of Action
The primary result of MPNA’s action is its antimicrobial activity. It has been found to exhibit antimicrobial action against several bacterial strains . . The molecular and cellular effects of MPNA’s action likely involve disruption of essential bacterial processes, leading to bacterial death .
Análisis Bioquímico
Biochemical Properties
5-(2-Methoxyphenyl)nicotinic acid, like other derivatives of nicotinic acid, may interact with various enzymes, proteins, and other biomolecules. The specific interactions of 5-(2-Methoxyphenyl)nicotinic acid have not been extensively studied. It’s worth noting that nicotinic acid itself is known to be involved in redox reactions and adenosine diphosphate-ribosylation reactions in metabolism .
Cellular Effects
Nicotinic acid and its derivatives are known to have a broad spectrum of effects on cells, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that nicotinic acid and its derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that nicotinic acid and its derivatives can have various effects over time, including changes in cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 5-(2-Methoxyphenyl)nicotinic acid in animal models have not been extensively studied. It is known that nicotinic acid and its derivatives can have various effects at different dosages .
Transport and Distribution
It is known that nicotinic acid and its derivatives can be transported and distributed within cells and tissues through various mechanisms .
Subcellular Localization
It is known that nicotinic acid and its derivatives can be localized to various subcellular compartments .
Propiedades
IUPAC Name |
5-(2-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOPLKRRJJNPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602380 | |
| Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893732-61-1 | |
| Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1612707.png)
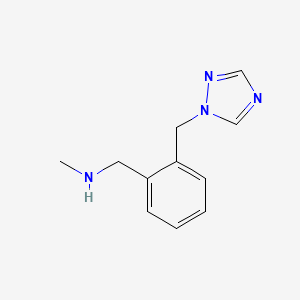
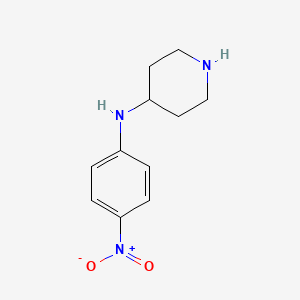

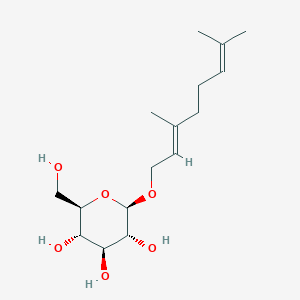
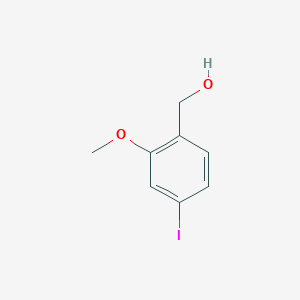


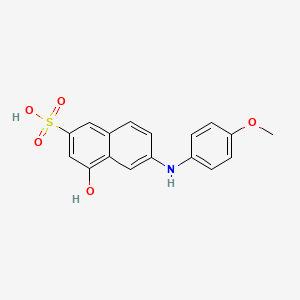

![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)

